molecular formula C15H12F3NO3 B2595740 Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 338754-62-4

Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2595740
CAS No.: 338754-62-4
M. Wt: 311.26
InChI Key: BJLHALAGRXDHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.26 . It is related to the class of compounds known as benzanilides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, and a benzyl group . The InChI code for this compound is 1S/C14H12F3N3O2/c15-14(16,17)10-4-1-3-9(7-10)8-20-6-2-5-11(13(20)22)12(21)19-18/h1-7H,8,18H2,(H,19,21) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Analgesic Properties Enhancement

Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate and its derivatives have been studied for their potential to enhance analgesic properties. Specifically, the methylation of the pyridine moiety and the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus have been considered to optimize the biological properties of related compounds. This chemical modification has been linked to increased biological activity, especially for para-substituted derivatives, suggesting potential in the development of new analgesics (Ukrainets et al., 2015).

Cardiotonic Activity

The compound has also been investigated for its cardiotonic activity. Derivatives such as 6-substituted 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles and esters of 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylic acid have shown significant positive inotropic activity, indicating their potential as cardiotonic agents. These derivatives have been compared to milrinone, a known cardiotonic drug, highlighting the therapeutic relevance of the compound and its derivatives in this area (Fossa et al., 1997).

Calcium-Channel Antagonist Activity

Research has also focused on derivatives of this compound for their potential calcium-channel antagonist activity. Such compounds have shown specific molecular conformations and intermolecular interactions, suggesting a role in modulating calcium channels, which is significant for various cardiovascular and neurological therapeutic applications (Linden et al., 2011).

Mechanism of Action

Properties

IUPAC Name

methyl 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-22-14(21)12-6-3-7-19(13(12)20)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHALAGRXDHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.